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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

Cat. No.: B1590757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Chloro-2-methyl-3-nitropyridine (CAS No: 23056-35-1). Due to the limited
availability of direct experimental spectra in public databases, this document combines known
factual data with predicted spectroscopic values derived from analyses of similar chemical
structures. This guide is intended to support research and development activities by providing
key analytical data and methodologies.

Compound Overview

4-Chloro-2-methyl-3-nitropyridine is a substituted pyridine derivative. Its structure
incorporates a pyridine ring functionalized with a chloro, a methyl, and a nitro group, making it
a valuable building block in medicinal chemistry and materials science.

Table 1: General Compound Information
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Property Value Source
CAS Number 23056-35-1 [11[2]
Molecular Formula CeHsCIN20:2 [2]
Molecular Weight 172.57 g/mol [2]

4-chloro-2-methyl-3-nitro-
Alternate Name o
Pyridine

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 4-Chloro-2-
methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 4-Chloro-2-methyl-3-nitropyridine are not readily
available in the searched literature, predictions for *H and 3C NMR chemical shifts can be
made based on the analysis of its structural isomers and related pyridine derivatives. These
predictions are valuable for the identification and structural confirmation of the compound.

Table 2: Predicted *H NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3 d 1H H-6
~7.2 d 1H H-5
~2.6 S 3H -CHs

Table 3: Predicted 3C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDClIs (0 77.16 ppm)
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Chemical Shift (6, ppm) Assighment
~160 C-2

~152 C-6

~145 C-4

~135 C-3

~122 C-5

~24 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-2-methyl-3-nitropyridine is expected to show characteristic
absorption bands corresponding to its functional groups. The predicted vibrational frequencies
are based on typical values for substituted nitro-pyridines.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Weak C-H stretch (methyl)
~1600-1570 Strong C=C/C=N stretch (pyridine
ring)
~1540-1520 Strong Asymmetric NO: stretch
~1360-1340 Strong Symmetric NOz2 stretch
~1100-1000 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of a compound. For 4-Chloro-2-methyl-3-nitropyridine, electron
ionization (EI) would likely produce a molecular ion peak (M+*) and characteristic fragment ions.
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Table 5: Expected Mass Spectrometry Data

miz lon

172/174 [M]* (due to 3>CI/37Cl isotopes)
137 [M-CIJ*

126 [M-NO2]*

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement,
further confirming the elemental composition.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. These are standard procedures that can be adapted for 4-Chloro-2-methyl-
3-nitropyridine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-methyl-3-nitropyridine
in about 0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary due to the lower natural abundance of
13(:.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy
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Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm—2).

Data Processing: Perform a background correction using a spectrum of the pure KBr pellet
or the empty ATR crystal.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For El, a
direct insertion probe or a gas chromatograph inlet can be used.

Instrumentation: Use a mass spectrometer capable of the chosen ionization method (e.g., a
GC-MS for El or LC-MS for ESI).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS,
determine the exact mass and calculate the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-

Chloro-2-methyl-3-nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-2-methyl-3-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590757#4-chloro-2-methyl-3-nitropyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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